molecular formula C10H10N2O3 B14723635 3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one CAS No. 13603-95-7

3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B14723635
CAS No.: 13603-95-7
M. Wt: 206.20 g/mol
InChI Key: MKTKVLFRKBGCLM-UHFFFAOYSA-N
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Description

3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one is a chemical compound with the molecular formula C10H10N2O3 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring. The hydroxyimino group is then introduced through the reaction of the benzoxazole derivative with hydroxylamine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the benzoxazole ring, leading to a wide range of derivatives with different properties.

Scientific Research Applications

3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2’-Hydroxyphenyl)benzoxazole: Known for its anticancer activity.

    Chlorzoxazone: A muscle relaxant with a benzoxazole core.

    Benoxaprofen: An anti-inflammatory drug containing a benzoxazole pharmacophore.

Uniqueness

3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research and potential therapeutic applications.

Properties

CAS No.

13603-95-7

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-(2-hydroxyiminopropyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H10N2O3/c1-7(11-14)6-12-8-4-2-3-5-9(8)15-10(12)13/h2-5,14H,6H2,1H3

InChI Key

MKTKVLFRKBGCLM-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CN1C2=CC=CC=C2OC1=O

Origin of Product

United States

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